

# Toxicological Profile of Allyl Isovalerate: An In-Depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Allyl isovalerate**

Cat. No.: **B1212447**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Allyl isovalerate** (CAS No. 2835-39-4) is an allyl ester with a characteristic fruity odor, utilized as a flavoring agent in foods and a fragrance component in cosmetics, lotions, and perfumes. [1][2][3] Given its potential for human exposure, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring consumer safety. This technical guide provides a comprehensive overview of the toxicological studies conducted on **allyl isovalerate**, presenting key quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.

## Acute Toxicity

**Allyl isovalerate** exhibits moderate acute toxicity via oral and dermal routes of exposure.

## Quantitative Data

| Species | Route  | Parameter | Value (mg/kg bw) | Reference(s) |
|---------|--------|-----------|------------------|--------------|
| Rat     | Oral   | LD50      | 230              | [4][5][6]    |
| Mouse   | Oral   | LD50      | ≥500             | [1][4]       |
| Rabbit  | Dermal | LD50      | 560              | [1][4][5]    |

Table 1: Acute Toxicity of **Allyl Isovalerate**

## Experimental Protocols

Oral LD50 Study in Rats (General Protocol):

- Test Substance: **Allyl isovalerate**.
- Species: Albino rats.
- Administration: Single oral dose via gavage.
- Vehicle: Typically an oil such as corn oil.
- Dosage: Graded doses administered to different groups of animals.
- Observation Period: 14 days.
- Parameters Observed: Clinical signs of toxicity, mortality, and body weight changes. A gross necropsy is performed on all animals at the end of the study.
- Data Analysis: The LD50 value is calculated using a recognized statistical method.

## Subchronic and Chronic Toxicity

Repeated dose studies have been conducted to evaluate the long-term effects of **allyl isovalerate** exposure.

## Quantitative Data

| Species           | Duration | Route  | NOAEL<br>(mg/kg<br>bw/day) | LOAEL<br>(mg/kg<br>bw/day) | Key<br>Findings                                                                                                           | Referenc<br>e(s) |
|-------------------|----------|--------|----------------------------|----------------------------|---------------------------------------------------------------------------------------------------------------------------|------------------|
| Rat<br>(F344/N)   | 13 weeks | Gavage | -                          | <15<br>(males)             | Cytoplasmic<br>vacuolization in the liver of males at all doses.                                                          | [4]              |
| Rat<br>(F344/N)   | 13 weeks | Gavage | 62<br>(females)            | 125                        | Hepatic multifocal coagulative necrosis, cholangiobrosis, nodular hyperplasia, and bile-duct hyperplasia at higher doses. | [4][7]           |
| Mouse<br>(B6C3F1) | 13 weeks | Gavage | 62                         | 125                        | Hepatic coagulative necrosis, ulcerative inflammation of the stomach, and thickening of the stomach mucosa and urinary    | [4][7]           |

|                   |         |        |   |    |                                                                                                                                  |
|-------------------|---------|--------|---|----|----------------------------------------------------------------------------------------------------------------------------------|
|                   |         |        |   |    | bladder<br>wall at<br>higher<br>doses.                                                                                           |
| Rat<br>(F344/N)   | 2 years | Gavage | - | 31 | Non-<br>neoplastic<br>liver<br>lesions<br>including<br>cholangiofi<br>brosis,<br>cirrhosis,<br>and focal<br>necrosis.<br><br>[8] |
| Mouse<br>(B6C3F1) | 2 years | Gavage | 8 | 31 | -<br><br>[8]                                                                                                                     |

Table 2: Subchronic and Chronic Toxicity of **Allyl Isovalerate**

## Experimental Protocols

13-Week Gavage Study in Rats and Mice (NTP Protocol):

- Test Substance: **Allyl isovalerate** in corn oil.
- Species: F344/N rats and B6C3F1 mice (10/sex/group).
- Administration: Oral gavage, 5 days a week for 13 weeks.
- Dosage: 0, 15, 31, 62, 125, or 250 mg/kg bw/day.
- Parameters Observed: Clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues from control and high-dose groups.
- Findings: At the highest dose, mortalities were observed.[\[4\]](#) In rats, liver toxicity was a primary finding, while in mice, effects on the liver, stomach, and urinary bladder were noted.

[\[4\]](#)[\[7\]](#)

## Carcinogenicity

Long-term carcinogenicity studies have been conducted by the National Toxicology Program (NTP).

### Quantitative Data & Findings

| Species           | Sex    | Doses<br>(mg/kg<br>bw/day) | Route  | Duration  | Findings                                          | Referenc<br>e(s)                                             |
|-------------------|--------|----------------------------|--------|-----------|---------------------------------------------------|--------------------------------------------------------------|
| Rat<br>(F344/N)   | Male   | 0, 31, 62                  | Gavage | 103 weeks | Increased incidence of mononuclear cell leukemia. | <a href="#">[9]</a> <a href="#">[10]</a>                     |
| Rat<br>(F344/N)   | Female | 0, 31, 62                  | Gavage | 103 weeks | No evidence of carcinogenicity.                   | <a href="#">[10]</a>                                         |
| Mouse<br>(B6C3F1) | Male   | 0, 31, 62                  | Gavage | 103 weeks | Squamous-cell papillomas of the forestomach.      | <a href="#">[2]</a> <a href="#">[9]</a>                      |
| Mouse<br>(B6C3F1) | Female | 0, 31, 62                  | Gavage | 103 weeks | Increased incidence of lymphomas                  | <a href="#">[2]</a> <a href="#">[9]</a> <a href="#">[10]</a> |

Table 3: Carcinogenicity of **Allyl Isovalerate**

The International Agency for Research on Cancer (IARC) has classified **allyl isovalerate** as Group 3, "not classifiable as to its carcinogenicity to humans," based on limited evidence in experimental animals and no adequate data in humans.[\[7\]](#)[\[9\]](#)[\[11\]](#)

## Genotoxicity

**Allyl isovalerate** has been evaluated in a battery of in vitro and in vivo genotoxicity assays.

### Summary of Findings

| Assay                                 | Test System                                                  | Metabolic Activation | Result   | Reference(s)                            |
|---------------------------------------|--------------------------------------------------------------|----------------------|----------|-----------------------------------------|
| Bacterial Reverse Mutation Assay      | Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537) | With and without S9  | Negative | <a href="#">[1]</a> <a href="#">[2]</a> |
| Mouse Lymphoma Forward Mutation Assay | L5178Y cells                                                 | Without S9           | Positive | <a href="#">[8]</a>                     |
| Sister Chromatid Exchange             | Chinese Hamster Ovary (CHO) cells                            | With and without S9  | Positive | <a href="#">[1]</a> <a href="#">[7]</a> |
| Chromosomal Aberrations               | Chinese Hamster Ovary (CHO) cells                            | With and without S9  | Positive | <a href="#">[7]</a>                     |
| Sex-Linked Recessive Lethal Mutations | Drosophila melanogaster                                      | -                    | Negative | <a href="#">[8]</a> <a href="#">[9]</a> |

Table 4: Genotoxicity of **Allyl Isovalerate**

## Reproductive and Developmental Toxicity

There is a lack of data on the reproductive and developmental toxicity of **allyl isovalerate**.<sup>[7]</sup> However, a study on a structurally related compound, allyl cyclohexanepropionate, was conducted. In a one-generation reproductive toxicity study in rats, decreased motor activity, salivation, and reduced body weight gain were observed in parental animals at doses of 250 mg/kg bw/day and higher.<sup>[8]</sup>

## Skin Sensitization

**Allyl isovalerate** has been evaluated for its potential to cause skin sensitization.

## Findings

In a human maximization test, a 1% solution of **allyl isovalerate** did not induce skin sensitization.<sup>[5]</sup> Another maximization test in 28 volunteers also yielded negative results.<sup>[4]</sup>

## Experimental Protocols

The Guinea Pig Maximization Test (GPMT) - General Protocol: This test is designed to assess the potential of a substance to induce skin sensitization. It involves a two-stage induction phase followed by a challenge phase.



[Click to download full resolution via product page](#)

A simplified workflow of the Guinea Pig Maximization Test.

## Metabolism

**Allyl isovalerate** is expected to be hydrolyzed to allyl alcohol and isovaleric acid.<sup>[7][9]</sup> Allyl alcohol can be further metabolized to acrolein or glycidol, which are reactive compounds.<sup>[7][9]</sup>

## Metabolic Pathway of Allyl Isovalerate

[Click to download full resolution via product page](#)

Proposed metabolic pathway for **allyl isovalerate**.

## Regulatory Standing

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) of 0-0.12 mg/kg bw for **allyl isovalerate**, as part of a group ADI for allyl esters, which is equivalent to 0-0.05 mg/kg bw of allyl alcohol.<sup>[1][12]</sup> It is listed by the U.S. Food and Drug Administration (FDA) as a synthetic flavoring substance that is safe for its intended use.<sup>[13]</sup> The Flavor and Extract Manufacturers Association (FEMA) has designated it as Generally Recognized as Safe (GRAS).

## Conclusion

**Allyl isovalerate** demonstrates moderate acute toxicity and exhibits target organ toxicity, primarily in the liver, following repeated oral administration in rodents. Carcinogenicity has been observed in long-term studies in rats and mice. While genotoxic potential has been noted in some *in vitro* mammalian cell assays, it was not mutagenic in bacteria. There is a notable data gap regarding its reproductive and developmental toxicity. Skin sensitization studies in humans

have been negative. The established ADI and GRAS status reflect the safety assessment based on its use as a flavoring agent at low exposure levels. This guide provides a consolidated resource for professionals involved in the safety assessment and development of products containing **allyl isovalerate**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. oehha.ca.gov [oehha.ca.gov]
- 2. Allyl isovalerate (2835-39-4) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 3. allyl isovalerate, 2835-39-4 [thegoodsentscompany.com]
- 4. ftp.cdc.gov [ftp.cdc.gov]
- 5. taglus.com [taglus.com]
- 6. Allyl isovalerate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. Allyl isovalerate | C8H14O2 | CID 17816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The maximization test for skin sensitization potential--updating the standard protocol and validation of a modified protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oehha.ca.gov [oehha.ca.gov]
- 11. Table 8-1: Summary of local lymph node assay (LLNA) data on 66 fragrance substances, based on a report submitted by the Research Institute for Fragrance Materials, Inc. (RIFM, 2009 (164)) and in published reviews by Gerberick et al. 2005 (165) and Kern et al. 2010 (166), respectively. EC3 values (% and M) are given. The order of substances is by decreasing sensitisation potency as assessed by LLNA EC3 values (lowest EC3 value indicating highest potency). - Figures and Tables - European Commission [ec.europa.eu]
- 12. m.youtube.com [m.youtube.com]
- 13. ecetoc.org [ecetoc.org]

- To cite this document: BenchChem. [Toxicological Profile of Allyl Isovalerate: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1212447#toxicological-studies-of-allyl-isovalerate\]](https://www.benchchem.com/product/b1212447#toxicological-studies-of-allyl-isovalerate)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)